1-(1H-indol-3-yl)-2,2-dimethoxyethanone
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Overview
Description
1-(1H-Indol-3-yl)-2,2-dimethoxyethanone is an organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features an indole core with a 2,2-dimethoxyethanone substituent, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2,2-dimethoxyethanone typically involves the reaction of indole derivatives with appropriate aldehydes or ketones. One common method includes the use of indole and dimethoxyacetaldehyde under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the specific synthetic route chosen .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production. Solvent-free methods or green chemistry approaches are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indol-3-yl)-2,2-dimethoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-(1H-Indol-3-yl)-2,2-dimethoxyethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2,2-dimethoxyethanone involves its interaction with various molecular targets and pathways. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding. The compound’s methoxy groups can participate in hydrogen bonding, further stabilizing its interactions with biological targets. These interactions can modulate cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(1H-Indol-3-yl)ethanone: Lacks the dimethoxy substituents, making it less versatile in certain reactions.
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Contains a quinazolinone moiety, offering different biological activities and applications.
3-(Indol-3-yl)-4-(pyrazolo[3,4-c]pyrid-1-yl)butan-2-one: Features a pyrazolo-pyridine ring, providing unique chemical properties
Uniqueness: 1-(1H-Indol-3-yl)-2,2-dimethoxyethanone stands out due to its combination of the indole core and dimethoxyethanone substituent, which enhances its reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Properties
CAS No. |
79509-67-4 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-2,2-dimethoxyethanone |
InChI |
InChI=1S/C12H13NO3/c1-15-12(16-2)11(14)9-7-13-10-6-4-3-5-8(9)10/h3-7,12-13H,1-2H3 |
InChI Key |
IQXRDMZSBHZZEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C1=CNC2=CC=CC=C21)OC |
Origin of Product |
United States |
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